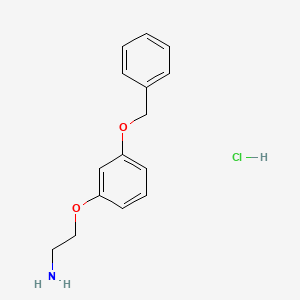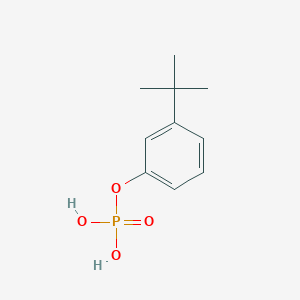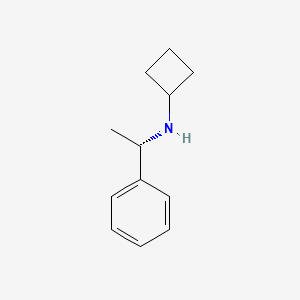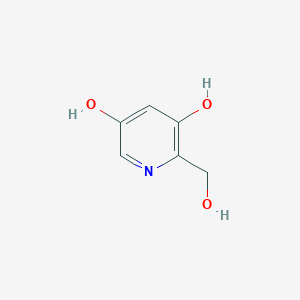
2-(Hydroxymethyl)pyridine-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)pyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxymethyl and diol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridine derivatives. For instance, the reaction of pyridine with formaldehyde and a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method is the biocatalytic conversion of naturally occurring pyridine derivatives using recombinant microbial whole cells. This approach offers a sustainable alternative to traditional chemical synthesis, with high yields and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)pyridine-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound also contains hydroxyl groups and a pyridine ring but differs in its substitution pattern.
2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with hydroxymethyl groups at different positions on the pyridine ring.
Uniqueness
2-(Hydroxymethyl)pyridine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
2-(hydroxymethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2 |
InChI-Schlüssel |
WZFIDEYDULSZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


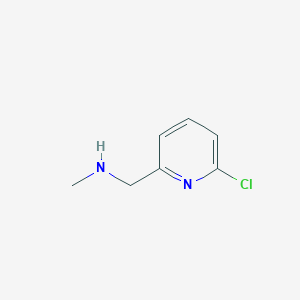
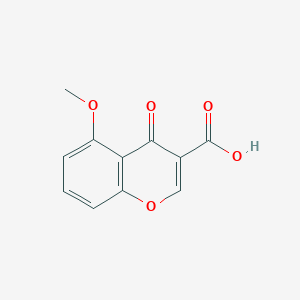
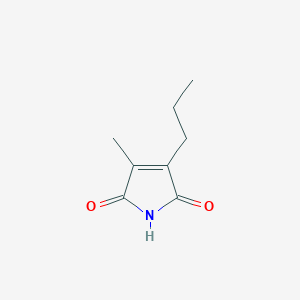
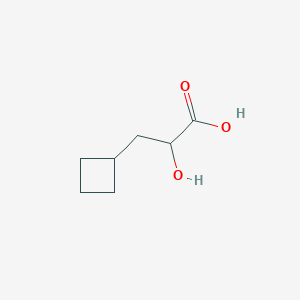
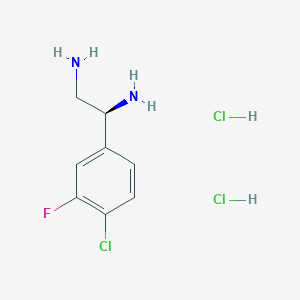
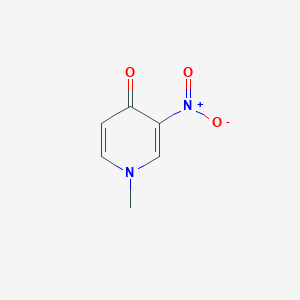
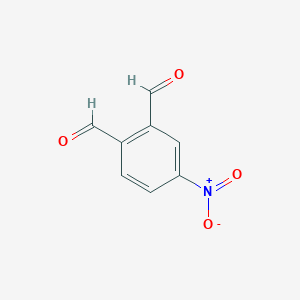
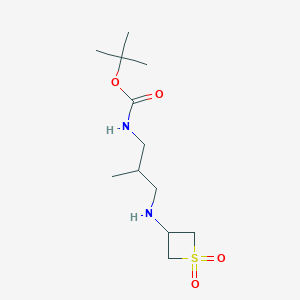
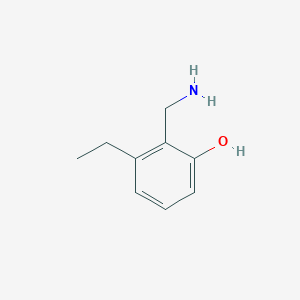
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
